molecular formula C17H20N2 B14281058 6'-(But-1-en-1-yl)-5-(propan-2-yl)-2,2'-bipyridine CAS No. 138456-34-5

6'-(But-1-en-1-yl)-5-(propan-2-yl)-2,2'-bipyridine

Cat. No.: B14281058
CAS No.: 138456-34-5
M. Wt: 252.35 g/mol
InChI Key: KATVJDAPBOLNNA-UHFFFAOYSA-N
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Description

6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine is an organic compound belonging to the bipyridine family. Bipyridines are notable for their ability to form complexes with metals, making them valuable in various fields such as catalysis, materials science, and coordination chemistry. This particular compound features a butenyl group and an isopropyl group attached to the bipyridine core, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine.

    Functionalization: The bipyridine core is functionalized through a series of reactions to introduce the butenyl and isopropyl groups. This can be achieved using Grignard reagents or organolithium compounds.

    Coupling Reactions: The functionalized bipyridine is then subjected to coupling reactions, such as Suzuki or Heck coupling, to attach the butenyl group.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group or reduce other functional groups present.

    Substitution: The bipyridine core can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alkanes or alcohols.

Scientific Research Applications

6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can serve as catalysts in various organic reactions.

    Biology: The compound’s metal complexes may exhibit biological activity, making them potential candidates for drug development or as probes in biochemical studies.

    Medicine: Research into its metal complexes could lead to new therapeutic agents, particularly in the field of cancer treatment or antimicrobial therapy.

    Industry: The compound and its derivatives can be used in the development of new materials, such as polymers or electronic devices, due to their unique electronic properties.

Mechanism of Action

The mechanism by which 6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine exerts its effects largely depends on its role as a ligand in metal complexes. These complexes can interact with molecular targets through various pathways:

    Coordination: The bipyridine core coordinates with metal ions, stabilizing them and facilitating catalytic activity.

    Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in redox processes and catalysis.

    Binding Interactions: In biological systems, the metal complexes may bind to proteins or nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: The parent compound, lacking the butenyl and isopropyl groups, is widely used in coordination chemistry.

    4,4’-Dimethyl-2,2’-bipyridine: This derivative has methyl groups instead of butenyl and isopropyl groups, affecting its steric and electronic properties.

    6,6’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at different positions, influencing its coordination behavior and reactivity.

Uniqueness

6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine is unique due to the specific positioning and nature of its substituents. The butenyl group introduces unsaturation, which can participate in additional reactions, while the isopropyl group adds steric bulk, influencing the compound’s overall reactivity and binding properties.

This detailed overview provides a comprehensive understanding of 6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

138456-34-5

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

2-but-1-enyl-6-(5-propan-2-ylpyridin-2-yl)pyridine

InChI

InChI=1S/C17H20N2/c1-4-5-7-15-8-6-9-17(19-15)16-11-10-14(12-18-16)13(2)3/h5-13H,4H2,1-3H3

InChI Key

KATVJDAPBOLNNA-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=NC(=CC=C1)C2=NC=C(C=C2)C(C)C

Origin of Product

United States

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